

# Compound Identification & Foundational Data

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## Compound Focus: Boc-met-leu-ome

CAS No.: 66880-59-9

Cat. No.: S8924682

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The compound **Boc-Met-Leu-OMe** has the CAS Number **66880-59-9** [1]. Its molecular formula is  $C_{17}H_{32}N_2O_5S$ , with a molecular weight of 376.51100 g/mol [1]. This foundational data is essential for any subsequent analytical work.

## A Framework for Your HPLC Method Development

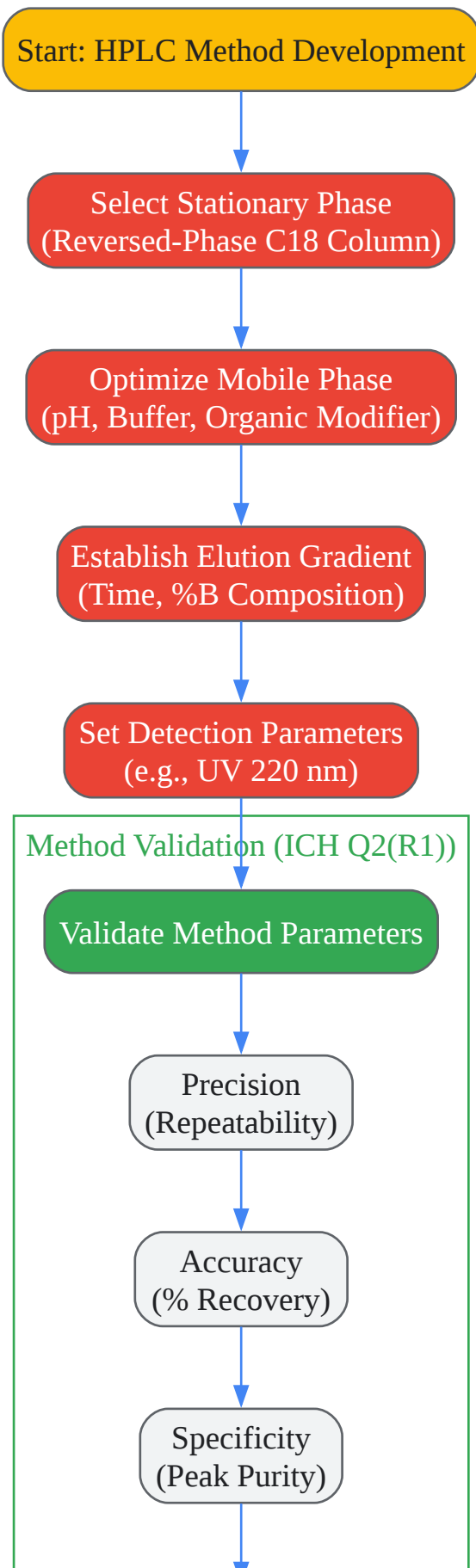
Although a direct protocol for **Boc-Met-Leu-OMe** was not found, you can develop a robust method by adapting established principles for peptide and small molecule analysis. The table below outlines the key parameters to consider, with general recommendations and an example from a validated peptide HPLC method for reference [2].

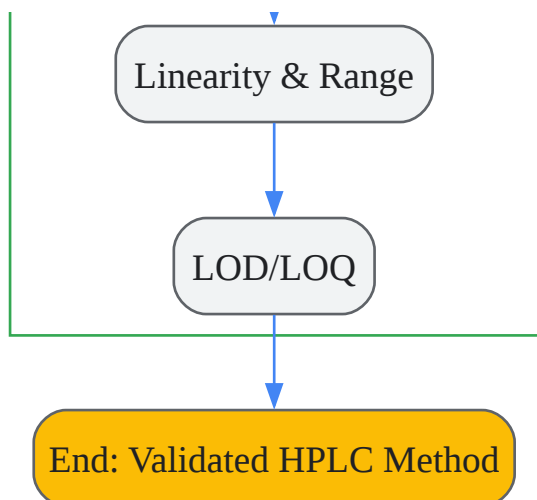
Parameter	General Recommendation for Peptide Analysis	Example from a Validated Method (Gastrin-68-DOTATATE) [2]
Column Chemistry	Reversed-Phase (e.g., C18)	C18, 3 $\mu$ m, 120Å, 3.0 x 150 mm

| **Mobile Phase** | Water + Organic Modifier (e.g., ACN) with acidic modifier (e.g., TFA) | A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA || **Gradient** | Multi-step gradient to separate closely eluting impurities | 0-8 min: 24% B → 9-14 min: 60% B → 14-16 min: 24% B || **Flow Rate** | 0.5 - 1.0 mL/min (for analytical

columns) | 0.600 mL/min | | **Detection Wavelength** | Low UV range (e.g., 210-220 nm) for peptide bonds | 220 nm | | **Temperature** | Controlled, often 25-40°C | 30°C |

The following workflow diagrams the logical process for establishing and validating a reliable HPLC method based on this framework.





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## Critical Considerations for Accurate Purity Analysis

When developing your method, pay close attention to these areas often highlighted in analytical chemistry:

- **Impurity Profiling:** A single HPLC purity percentage can be misleading. A high "HPLC purity" may not detect enantiomeric impurities or specific by-products that co-elute with the main peak [3]. Using LC-MS alongside HPLC can help identify unknown impurities.
- **Chiral Considerations:** The standard reversed-phase HPLC method described will not separate D- and L-amino acid enantiomers. If chiral purity is a concern, you would need a specialized Chiral HPLC method with a chiral stationary phase [4].
- **Method Validation:** For results suitable for regulatory submission or publication, the method must be formally validated. This process, guided by ICH Q2(R1), confirms the method is fit for purpose by assessing parameters like **precision, accuracy, and specificity** [2] [5].

## Suggested Path Forward

To create your comparison guide, I suggest you:

- **Source a Certified Reference Standard** of **Boc-Met-Leu-OMe** from a specialist supplier to ensure accurate method calibration [6].
- **Adapt and Optimize** the example parameters in the table for your specific compound, adjusting the gradient and mobile phase as needed.
- **Perform Full Validation** on your optimized method to generate the robust, quantitative data required for your guide.

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## References

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